molecular formula C13H10F2N2O B7457966 N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide

N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide

Cat. No. B7457966
M. Wt: 248.23 g/mol
InChI Key: MYSSLYGRNKAMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 is a pyridine carboxamide derivative that has been synthesized using various methods, and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and also inhibits the activity of certain proteins that are involved in the development of cancer.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. However, one of the limitations of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is its low solubility, which can make it difficult to administer in certain forms.

Future Directions

There are various future directions for the study of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide. One of the future directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Further research is also needed to understand the exact mechanism of action of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide and its potential side effects.
Conclusion:
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Further research is needed to understand the exact mechanism of action of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide and its potential side effects.

Synthesis Methods

N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide can be synthesized using various methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The most commonly used method for synthesizing N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is the Suzuki coupling method, which involves the reaction between 3,4-difluorobenzonitrile and 6-methyl-3-pyridinecarboxylic acid in the presence of a palladium catalyst.

Scientific Research Applications

N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c1-8-2-3-9(7-16-8)13(18)17-10-4-5-11(14)12(15)6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSSLYGRNKAMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide

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